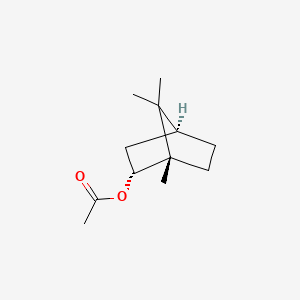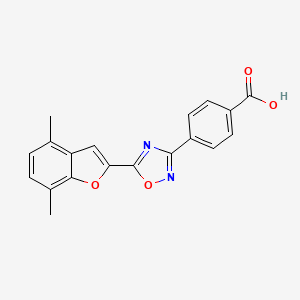
CDK-IN-4.35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK-IN-4.35 is a novel potent inhibitor of cyclin-dependent kinases (CDKs) 2, 5, and 9, displaying activities across more than 60 cancer cell line.
Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinases and Cancer
Cyclin-dependent kinases (CDKs) play a pivotal role in cell cycle regulation and are often deregulated in various cancers. The compound CDK-IN-4.35, identified as a potent inhibitor of CDKs, demonstrates significant applications in cancer research. This inhibitor targets CDKs like CDK1, CDK2, and CDK9, and its efficacy has been demonstrated in various cancer cell lines. Importantly, CDK-IN-4.35 shows potential for oral delivery in cancer therapy due to its oral bioavailability and ability to suppress tumor growth in xenograft models (Heathcote et al., 2010). Moreover, compounds like 4.35 exhibit selectivity towards CDKs, making them promising candidates for cancer therapy (Jorda et al., 2019).
CDKs in Neurological Functions
CDKs also play roles in neuronal functions beyond cell cycle regulation. For instance, Cdk5, activated by neuron-specific activators like p35, is involved in various neuronal processes. Studies on Cdk5/p35 interactions and their role in positioning cortical neurons during brain development underscore the potential of targeting CDK pathways in neurological disorders (Ohshima et al., 2001).
Cyclin-Dependent Kinases in Plant Development
Research on CDK inhibitors like ICK1 in plants reveals the importance of CDK pathways in plant growth and development. The expression of ICK1, a plant CDK inhibitor, in transgenic Brassica plants, for example, has provided insights into the role of CDKs in regulating cell division, influencing organ development, and affecting processes like pollen development (Zhou et al., 2002).
CDKs in Cell Cycle and Transcription
CDKs are central to both cell cycle progression and transcription regulation. They are characterized by their interactions with cyclins and Cdk inhibitors (CKIs), and their dysregulation is linked to diseases like cancer. Understanding the mechanisms of CDKs can provide insights into therapeutic targets for disease treatment (Lim & Kaldis, 2013).
Propiedades
Fórmula molecular |
C22H25N7S |
|---|---|
Peso molecular |
419.551 |
Nombre IUPAC |
5-((2-Aminoethyl)thio)-3-isopropyl-N-(4-(pyridin-2-yl)benzyl)-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C22H25N7S/c1-14(2)18-19-20(29-28-18)21(27-22(26-19)30-12-10-23)25-13-15-6-8-16(9-7-15)17-5-3-4-11-24-17/h3-9,11,14H,10,12-13,23H2,1-2H3,(H,28,29)(H,25,26,27) |
Clave InChI |
PCQPAKMJSYGXRE-UHFFFAOYSA-N |
SMILES |
CC(C1=C2N=C(SCCN)N=C(NCC3=CC=C(C4=NC=CC=C4)C=C3)C2=NN1)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CDK-IN-4.35 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)
![N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1192415.png)
